2-Chloro-3-fluoropyridine
Overview
Description
2-Chloro-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine and fluorine atoms, respectively. This compound is a clear, colorless liquid with a boiling point of approximately 80°C at 80 mmHg and a density of 1.323 g/mL at 25°C . It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-fluoropyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. The reaction is carried out at temperatures ranging from 0 to 60°C for 1 to 10 hours, resulting in the formation of this compound . This method replaces traditional fluorinating agents like anhydrous hydrogen fluoride or fluoboric acid with copper fluoride, making the process simpler and more efficient.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of copper fluoride as a fluorinating agent is preferred due to its stability and ease of handling. The reaction conditions are optimized to ensure high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the substituents attached to it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyridine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or modulating receptors, thereby affecting various biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2,6-Dichloropyridine
- 2-Fluoropyridine
Comparison: 2-Chloro-3-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and its interactions with biological targets. Compared to other fluorinated pyridines, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZIMBLBHOVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382298 | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-04-1 | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-chloro-3-fluoropyridine?
A1: A common approach utilizes a diazotization reaction. In this method, 2-chloro-3-aminopyridine reacts with sodium nitrite in the presence of fluoboric acid. [] The reaction proceeds through the formation of a diazonium salt intermediate, which is then decomposed to yield this compound. The optimal diazotization temperature range is reported as -10°C to -5°C, resulting in a yield of 64%. []
Q2: What are the potential applications of this compound in materials science?
A3: this compound plays a crucial role as a 'guest' solvent molecule in creating new organic (super)conductors. [] Specifically, it is incorporated into the structure of compounds belonging to the β″-(BEDT-TTF)4A+[M3+(C2O4)3]G family, where BEDT-TTF represents bis(ethylenedithio)tetrathiafulvalene. [] The inclusion of this compound within these materials influences their crystal structure and, consequently, their conducting properties. [] Research suggests that varying the size and shape of the 'guest' halopyridine molecule can fine-tune the conducting behavior of these materials, potentially paving the way for novel organic electronic applications.
Q3: How does this compound interact with copper(II) ions, and what are the implications of these interactions?
A4: this compound readily forms complexes with copper(II) ions, resulting in compounds with intriguing magnetic properties. [] The specific structure of these complexes, influenced by factors like the copper(II) counterion (e.g., chloride or bromide) and the presence of solvent molecules (like methanol or water), dictates the magnetic behavior. [] For instance, while some copper chloride complexes with this compound display weak ferromagnetic interactions, potentially facilitated by hydrogen bonding, a copper bromide complex exhibits weak antiferromagnetic exchange through a two-halide superexchange mechanism. [] This highlights the role of this compound as a ligand in influencing the magnetic properties of transition metal complexes, a significant area of study in materials science.
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